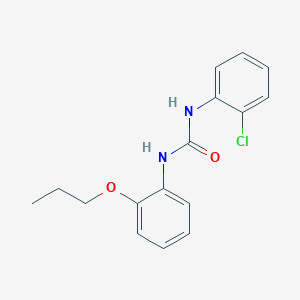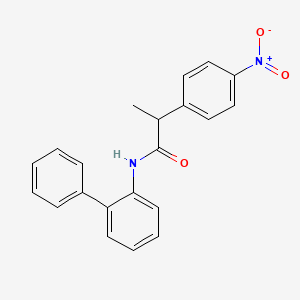![molecular formula C17H16N2O3 B4074564 1-[2-(4-nitrophenyl)propanoyl]indoline](/img/structure/B4074564.png)
1-[2-(4-nitrophenyl)propanoyl]indoline
Übersicht
Beschreibung
1-[2-(4-nitrophenyl)propanoyl]indoline, also known as NPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels and has been used in various studies to investigate the mechanism of action of these channels.
Wirkmechanismus
1-[2-(4-nitrophenyl)propanoyl]indoline is a potent inhibitor of chloride channels, and its mechanism of action involves the binding of the compound to the extracellular side of the channel pore. This binding results in the blockage of chloride ion transport through the channel, leading to the inhibition of its function.
Biochemical and Physiological Effects:
The inhibition of chloride channels by this compound has been shown to affect various physiological processes such as muscle contraction, neuronal signaling, and fluid secretion. Inhibition of chloride channels in smooth muscle cells leads to relaxation of the muscle, making this compound a potential therapeutic agent for conditions such as asthma and hypertension. This compound has also been shown to inhibit the secretion of fluid in the respiratory and gastrointestinal tracts, making it a potential treatment for conditions such as cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-nitrophenyl)propanoyl]indoline has several advantages for lab experiments, including its potent inhibition of chloride channels, its ability to be used in various cell types, and its relatively low toxicity. However, this compound also has limitations, including its low solubility in aqueous solutions and its potential to inhibit other ion channels, making it important to use appropriate controls in experiments.
Zukünftige Richtungen
For research involving 1-[2-(4-nitrophenyl)propanoyl]indoline include the development of more potent and selective inhibitors of chloride channels and the investigation of the role of chloride channels in various disease states.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-nitrophenyl)propanoyl]indoline has been extensively used in scientific research to investigate the mechanism of action of chloride channels. Chloride channels play a crucial role in various physiological processes such as muscle contraction, neuronal signaling, and fluid secretion. The inhibition of chloride channels by this compound has been shown to affect these physiological processes, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(13-6-8-15(9-7-13)19(21)22)17(20)18-11-10-14-4-2-3-5-16(14)18/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXXEZTIUGOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4074483.png)
![N-allyl-N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074486.png)
![1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4074487.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074508.png)


![1-[3-(2-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4074526.png)
![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate](/img/structure/B4074551.png)
![N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4074552.png)
![1-[2-(4-biphenylyloxy)ethyl]azepane oxalate](/img/structure/B4074567.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074570.png)
![1-allyl-5'-benzyl-3'-butyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4074577.png)